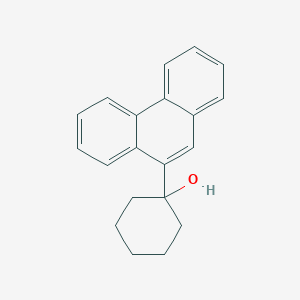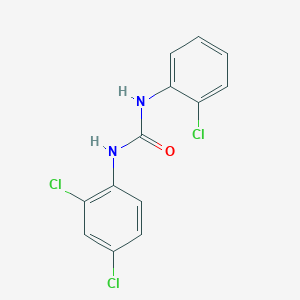![molecular formula C20H6Cl13NO2 B11953781 1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene CAS No. 67102-97-0](/img/structure/B11953781.png)
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene is a highly chlorinated organic compound. Its complex structure and high chlorine content make it a subject of interest in various fields of scientific research, particularly in chemistry and environmental science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene typically involves multiple steps of chlorination and nitration. The starting materials are usually simpler organic compounds that undergo a series of reactions to introduce the chlorine and nitro groups. The reaction conditions often require the use of strong chlorinating agents such as chlorine gas or sulfuryl chloride, and nitrating agents like nitric acid.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves controlled chlorination and nitration reactions in a batch or continuous flow system. The use of catalysts and specific reaction conditions helps in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitrogen dioxide, while reduction can produce an amine derivative.
Applications De Recherche Scientifique
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of heavy chlorination on organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in toxicology studies.
Medicine: Explored for its potential use in developing new pharmaceuticals, especially those requiring high chlorine content.
Industry: Utilized in the development of specialized materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene exerts its effects is primarily through its high chlorine content and nitro group. The chlorine atoms can interact with various molecular targets, leading to changes in chemical reactivity and stability. The nitro group can participate in redox reactions, influencing the compound’s overall behavior in different environments.
Comparaison Avec Des Composés Similaires
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene can be compared with other highly chlorinated organic compounds, such as:
Hexachlorobenzene: Similar in terms of high chlorine content but lacks the nitro group.
Pentachloronitrobenzene: Contains both chlorine and nitro groups but has a simpler structure.
Polychlorinated biphenyls (PCBs): A group of compounds with varying degrees of chlorination, used in industrial applications.
The uniqueness of this compound lies in its complex structure and the combination of high chlorine content with a nitro group, making it a valuable compound for specialized research and applications.
Propriétés
Numéro CAS |
67102-97-0 |
|---|---|
Formule moléculaire |
C20H6Cl13NO2 |
Poids moléculaire |
753.1 g/mol |
Nom IUPAC |
1,4,5,6,7,11,16,17,18,19,19,20,20-tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene |
InChI |
InChI=1S/C20H6Cl13NO2/c21-5-1-3-4(2-6(5)34(35)36)8-10(18(29)14(25)12(23)16(8,27)20(18,32)33)9-7(3)15(26)11(22)13(24)17(9,28)19(15,30)31/h1-2,7-10H |
Clé InChI |
KSAWMTRQDBHJKO-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C3C(C4C(C2=CC(=C1[N+](=O)[O-])Cl)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



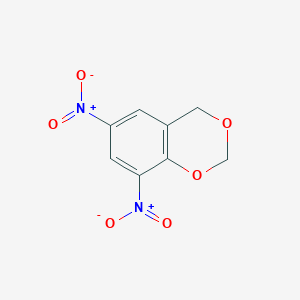


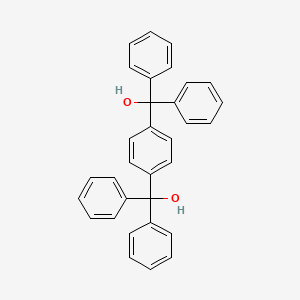
![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953722.png)
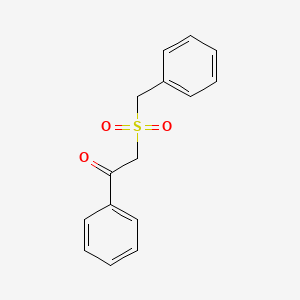

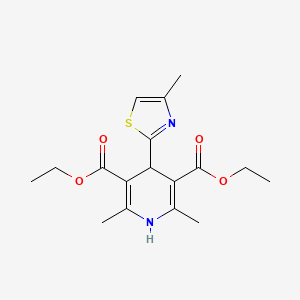


![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)
